JWH-015
Overview
Description
JWH-015 is a synthetic cannabinoid from the naphthoylindole family. It acts as a subtype-selective cannabinoid agonist, primarily targeting the cannabinoid receptor type 2 (CB2) with high affinity, while exhibiting significantly lower affinity for the cannabinoid receptor type 1 (CB1) . This compound was discovered and named after John W. Huffman, a researcher who has contributed extensively to the field of synthetic cannabinoids .
Mechanism of Action
Target of Action
JWH-015 is a chemical from the naphthoylindole family that acts as a subtype-selective cannabinoid agonist . Its primary target is the Cannabinoid Receptor 2 (CB2) . The affinity of this compound for CB2 receptors is 13.8 nM, while its affinity for CB1 is 383 nM, meaning that it binds almost 28 times more strongly to CB2 than to CB1 .
Mode of Action
This compound interacts with its primary target, the CB2 receptor, to produce its effects. It has been shown to inhibit the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) . It is also effective in reducing IL-1β-induced phosphorylation of TAK1 (Thr 184/187) and JNK/SAPK in human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) .
Biochemical Pathways
The peripheral antinociceptive effects of this compound during chronic inflammatory pain are mainly produced by the local activation of the nitric oxide-cGMP-PKG-KATP signaling pathway , triggered by neuronal nitric oxide synthase (NOS1) and mediated by endogenous opioids . This pathway is involved in the regulation of pain and inflammation .
Pharmacokinetics
This compound has been shown in vitro to be metabolized primarily by hydroxylation and N-dealkylation, and also by epoxidation of the naphthalene ring . This is similar to the metabolic pathways seen for other aminoalkylindole cannabinoids such as WIN 55,212-2 .
Result of Action
The administration of this compound has been shown to significantly ameliorate Adjuvant Induced Arthritis (AIA) in rats . It inhibits bone destruction as evident from micro-CT scanning and bone analysis on the harvested joints and modulates serum RANKL and OPG levels . Pain assessment studies using the von Frey method showed a marked antinociception in AIA rats treated with this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can increase the expression of CB2R and the transcription of NOS1 . This can potentially enhance the antinociceptive effects of this compound.
Biochemical Analysis
Biochemical Properties
JWH-015 interacts with the CB2 receptor, which is primarily found in the immune system. The compound’s interaction with this receptor has been shown to inhibit the production of pro-inflammatory cytokines interleukin-1β (IL-1β), IL-6, and IL-8, and the cellular expression of inflammatory cyclooxygenase-2 (COX-2) .
Cellular Effects
This compound has been shown to have significant effects on rheumatoid arthritis synovial fibroblasts (RASFs). It inhibits IL-1β-induced inflammation in these cells, reducing the phosphorylation of TAK1 (Thr184/187) and JNK/SAPK .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB2 receptor. It has also been found to exert anti-inflammatory effects even in the absence of CB2, suggesting the role of non-canonical or an off-target receptor . Computational studies have shown that this compound favorably binds to the glucocorticoid receptor (GR), similar to the well-known ligand dexamethasone .
Dosage Effects in Animal Models
In a rat adjuvant-induced arthritis (AIA) model of rheumatoid arthritis, administration of this compound (5 mg/kg, daily i.p. for 7 days at the onset of arthritis) significantly ameliorated AIA . The compound also showed marked antinociception, indicating its potential for pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-015 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-propyl-1H-indole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as distillation and crystallization are employed to achieve high-purity this compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
JWH-015 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require halogenating agents or electrophiles in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated metabolites of this compound.
Reduction: Reduced analogs with altered pharmacological properties.
Substitution: Various substituted derivatives with potential differences in receptor affinity and activity.
Scientific Research Applications
JWH-015 has been extensively studied for its potential therapeutic applications, particularly in the fields of immunology, pain management, and cancer research. Some key applications include:
Immunomodulation: This compound has been shown to modulate immune responses by selectively activating CB2 receptors, which are predominantly expressed in immune cells.
Cancer Research: This compound has demonstrated anti-proliferative effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Neuroprotection: Studies have indicated that this compound may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
JWH-133: Another selective CB2 receptor agonist with higher selectivity and potency compared to JWH-015.
WIN 55,212-2: A non-selective cannabinoid receptor agonist that activates both CB1 and CB2 receptors.
AM1241: A selective CB2 receptor agonist with similar immunomodulatory and analgesic properties.
Uniqueness of this compound
This compound is unique due to its moderate selectivity for CB2 receptors, making it a valuable tool for studying the specific roles of CB2 receptors in various physiological and pathological processes. Its relatively lower affinity for CB1 receptors reduces the likelihood of psychotropic side effects, distinguishing it from non-selective cannabinoid receptor agonists .
Properties
IUPAC Name |
(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165902 | |
Record name | JWH 015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-08-2 | |
Record name | JWH 015 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH 015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH 015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JHW-015 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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